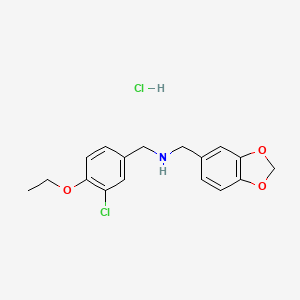![molecular formula C26H21ClN4O3 B4621231 6-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4621231.png)
6-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 6-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide, involves strategies like the Buchwald–Hartwig amination. This process allows for the formation of aryl-heteroaryl bonds, yielding compounds at significant yields. For instance, the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination has been reported with yields of 60–88%, starting from bromoquinoline precursors and heteroarylamines (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been characterized through various techniques, including crystallography, to determine their configuration and conformation. For example, the structure of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide has been determined, providing insights into its molecular geometry and the interactions that may influence its biological activity (Ji et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and interactions with DNA through π-stacking and hydrogen-bonding. These reactions and interactions are crucial for understanding the chemical behavior and potential biological activities of these compounds. For instance, the interaction of morpholinyl- and pyrrolidinyl-substituted quinolines with ct-DNA has been studied, indicating strong interactions that could be attributed to π-stacking and/or hydrogen-bonding (Bonacorso et al., 2018).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Polymorphism, a phenomenon where a compound exists in more than one crystalline form, can significantly affect the physical properties and stability of these compounds. Research on polymorphic modifications of quinoline derivatives has revealed differences in crystal packing and organization, which impacts their physical properties (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including reactivity, chemical stability, and interaction with other molecules, are essential for their potential applications. The synthesis and chemical transformations of these compounds provide insights into their reactivity and functional group compatibility, laying the foundation for further modifications and applications in various fields (Kravchenko et al., 2006).
科学的研究の応用
Synthesis and Structural Analysis
Research on related quinoline derivatives emphasizes the development of efficient synthesis methods and the exploration of their structural characteristics. For example, Dorow et al. (2006) detailed an efficient synthesis route for a pyrrolquinolone, focusing on solubility and pilot production capabilities (Dorow et al., 2006). Another study by Shishkina et al. (2018) highlighted polymorphic modifications of a quinolinecarboxamide derivative, revealing different crystal packing arrangements and the potential for new hypertension remedies (Shishkina et al., 2018).
Chemical Transformations and Biological Applications
Significant research has been conducted on the chemical transformations of quinoline derivatives and their biological implications. Bonacorso et al. (2018) synthesized new quinoline derivatives via Buchwald–Hartwig amination, which showed strong interactions with ct-DNA, suggesting potential applications in biomolecular binding studies (Bonacorso et al., 2018). Kravchenko et al. (2006) described the synthesis and chemical transformations of a quinolinetricarboxylic acid derivative, focusing on its pharmacological activity potential (Kravchenko et al., 2006).
Antimicrobial and Antitubercular Evaluation
Research on quinoline derivatives also includes their evaluation as antimicrobial and antitubercular agents. For instance, Kantevari et al. (2011) developed novel aryl and heteroaryl tethered pyridines and quinolines, showcasing promising antitubercular activity (Kantevari et al., 2011). Arsanious et al. (2019) investigated the antimicrobial properties of new quinolinylphosphonates, identifying compounds with significant activity against Gram-positive bacteria and Candida albicans (Arsanious et al., 2019).
特性
IUPAC Name |
6-chloro-N-[4-(morpholine-4-carbonyl)phenyl]-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3/c27-19-5-8-23-21(14-19)22(15-24(30-23)18-2-1-9-28-16-18)25(32)29-20-6-3-17(4-7-20)26(33)31-10-12-34-13-11-31/h1-9,14-16H,10-13H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURFLGDWWKVLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl {2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4621154.png)
![3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4621164.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4621171.png)

![5-(5-chloro-2-thienyl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4621177.png)
![1-(2,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B4621185.png)
![3,5-dimethoxy-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4621204.png)

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4621214.png)

![1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621227.png)
![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621246.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4621252.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4621263.png)